N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Overview
Description
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a benzamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The primary target of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
This compound interacts with its target, GPR119, as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of GPR119 by this compound, a cascade of intracellular events is initiated . These events affect various biochemical pathways, leading to changes in glucose and lipid metabolism . The downstream effects of these changes are yet to be fully understood and are the subject of ongoing research.
Pharmacokinetics
It has been identified as a potent and orally bioavailable gpr119 agonist , suggesting good absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a GPR119 agonist . By activating GPR119, it influences glucose and lipid metabolism, which could potentially have therapeutic effects in conditions like diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Pyrimidine Intermediate: The pyrimidine ring with a trifluoromethyl group can be synthesized through a nucleophilic substitution reaction involving a suitable trifluoromethylating agent.
Piperidine Ring Formation: The piperidine ring can be introduced via a cyclization reaction, often using a suitable amine precursor.
Coupling with Benzamide: The final step involves coupling the pyrimidine-piperidine intermediate with benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of trifluoromethylated compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- 3-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- 2-chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
Uniqueness
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGZNKQNDRBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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